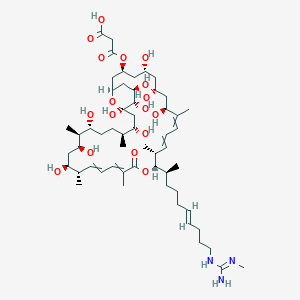

Azalomycin F4

説明

特性

分子式 |

C56H95N3O17 |

|---|---|

分子量 |

1082.4 g/mol |

IUPAC名 |

3-[[(1R,3S,5R,7R,9S,14R,15S,22S,23S,25S,26S,27R,30S,31S,33R,34S,35R)-5,7,9,23,25,27,31,33,34,35-decahydroxy-10,14,18,22,26,30-hexamethyl-15-[(E,2S)-10-[(N'-methylcarbamimidoyl)amino]dec-6-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,12,18,20-tetraen-3-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C56H95N3O17/c1-33-18-15-20-37(5)52(36(4)17-13-11-9-10-12-14-24-59-55(57)58-8)75-54(72)38(6)21-16-19-34(2)46(64)30-47(65)39(7)44(62)23-22-35(3)49(67)32-56(73)53(71)48(66)29-43(76-56)28-42(74-51(70)31-50(68)69)26-40(60)25-41(61)27-45(33)63/h9-10,15-16,18-21,34-37,39-49,52-53,60-67,71,73H,11-14,17,22-32H2,1-8H3,(H,68,69)(H3,57,58,59)/b10-9+,19-16?,20-15?,33-18?,38-21?/t34-,35-,36-,37+,39-,40+,41+,42-,43-,44+,45-,46-,47-,48+,49-,52-,53-,56+/m0/s1 |

InChIキー |

BQEFTEXUBGKSRY-KOCYUUFSSA-N |

異性体SMILES |

C[C@H]1CC[C@H]([C@@H]([C@H](C[C@@H]([C@H](C=CC=C(C(=O)O[C@H]([C@@H](C=CC=C([C@H](C[C@@H](C[C@H](C[C@@H](C[C@H]2C[C@H]([C@@H]([C@](O2)(C[C@@H]1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)[C@@H](C)CCC/C=C/CCCNC(=NC)N)C)C)O)O)C)O |

正規SMILES |

CC1CCC(C(C(CC(C(C=CC=C(C(=O)OC(C(C=CC=C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)C)C(C)CCCC=CCCCNC(=NC)N)C)C)O)O)C)O |

製品の起源 |

United States |

Advanced Structural Elucidation and Conformational Analysis of Azalomycin F4

Methodologies for Comprehensive Structural Assignment and Stereochemical Determination

The definitive determination of Azalomycin F4's structure has necessitated a multi-pronged approach, integrating data from various sophisticated analytical techniques.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, J-based analyses)

High-resolution NMR spectroscopy has been a cornerstone in delineating the planar structure and relative stereochemistry of this compound. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information on the types and numbers of protons and carbons present in the molecule. semanticscholar.org For instance, the characteristic chemical shifts in the ¹³C NMR spectrum, ranging from approximately 157.3 to 158.3 ppm, are indicative of the guanidyl carbon, a hallmark of this class of compounds. semanticscholar.org

Two-dimensional (2D) NMR techniques have been instrumental in assembling the molecular framework. Correlation Spectroscopy (COSY) experiments establish proton-proton connectivities, allowing for the tracing of spin systems within the macrolide ring and the side chain. Total Correlation Spectroscopy (TOCSY) extends these correlations, revealing entire spin networks. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are then used to connect protons to their directly attached carbons and to carbons that are two or three bonds away, respectively, which is crucial for piecing together the carbon skeleton. nih.gov

J-based configuration analysis (JBCA) has been a powerful tool for determining the relative stereochemistry of various stereocenters within the this compound molecule. rsc.org This method relies on the measurement of three-bond J-couplings (³JHH) between protons, which are dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the relative configurations of adjacent stereocenters can be deduced.

Table 1: Key NMR Data for this compound Derivatives

| Nucleus | Chemical Shift Range (ppm) | Significance | Reference |

|---|---|---|---|

| ¹³C | 157.3 - 158.3 | Guanidyl carbon | semanticscholar.org |

| ¹H | 2.8 - 2.9 | N-methyl protons | semanticscholar.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) plays a critical role in determining the precise molecular formula of this compound. Techniques such as electrospray ionization (ESI) and fast atom bombardment (FAB) have been utilized. rsc.orgbioline.org.br HR-ESI-MS provides highly accurate mass-to-charge ratio (m/z) measurements, allowing for the unambiguous determination of the elemental composition. rsc.org For example, the [M+H]⁺ ion for Azalomycin F4a has been observed at m/z 1082.6696, corresponding to the molecular formula C₅₆H₉₆N₃O₁₇.

Fragmentation analysis in MS/MS experiments provides further structural information by breaking the molecule into smaller, identifiable pieces. This data helps to confirm the connectivity of different structural motifs within the molecule. Secondary ion mass spectrometry (SIMS) has also been employed in the analysis of azalomycin derivatives. google.com

Table 2: High-Resolution Mass Spectrometry Data for Azalomycin F4a

| Ion | Observed m/z | Calculated m/z | Molecular Formula | Reference |

|---|---|---|---|---|

| [M+H]⁺ | 1082.6696 | 1082.6734 | C₅₆H₉₆N₃O₁₇ | |

| [M-H]⁻ | 1080.6668 | - | - | mdpi.com |

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

While NMR and MS can establish the planar structure and relative stereochemistry, determining the absolute configuration of a chiral molecule like this compound requires chiroptical methods such as electronic circular dichroism (ECD). ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms.

The experimental ECD spectrum of this compound is compared with the theoretically calculated spectra for all possible stereoisomers. rsc.org A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. For azalomycin derivatives, characteristic ECD bands have been observed, for instance, at λmax (Δε) 232 (-1.3) and 260 (3.8) nm for Azalomycin F4a.

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. wikipedia.orglibretexts.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org The diffraction data can be used to generate a three-dimensional electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

While obtaining suitable crystals of large, flexible molecules like this compound can be challenging, when successful, X-ray crystallography provides definitive proof of the molecular structure in the solid state. biorxiv.orgmdpi.com This information is invaluable for validating the structural assignments made by other spectroscopic methods.

Computational Chemistry Approaches to this compound Conformational Space and Structure Prediction

Computational chemistry has become an indispensable tool in the structural elucidation of complex natural products like this compound. wikipedia.org These methods are used to predict and analyze the conformational landscape of the molecule, which is essential for interpreting spectroscopic data and understanding its biological activity.

Molecular mechanics and molecular dynamics simulations can be used to explore the vast number of possible conformations of the flexible macrolide ring. wikipedia.org These calculations help to identify low-energy conformers that are likely to be present in solution.

Quantum mechanical calculations, such as density functional theory (DFT), are employed to predict various spectroscopic properties, including NMR chemical shifts and ECD spectra, for different possible stereoisomers. rsc.orgwikipedia.org By comparing these predicted properties with the experimental data, the most probable structure can be identified. This synergy between computational and experimental methods is crucial for a comprehensive and accurate structural assignment.

Revision and Confirmation of this compound Structural Assignments in the Literature

The structural elucidation of the azalomycins has been an iterative process, with initial assignments being revised as more sophisticated analytical techniques and data became available. Early studies established the planar structure and some relative configurations. mdpi.comnih.gov However, the complete and correct stereochemical assignment remained a challenge for a considerable time.

More recent studies, integrating extensive 1D and 2D NMR data, J-based configuration analysis, HRMS, and ECD, have led to a revised and more definitive structural assignment for this compound and its congeners. rsc.orgcjnmcpu.com These revisions were often supported by in silico studies of the polyketide synthase (PKS) gene clusters responsible for the biosynthesis of the azalomycins, which can provide insights into the expected stereochemistry. rsc.org The combination of these advanced analytical and computational approaches has provided a much clearer and more accurate picture of the complex three-dimensional structure of this compound.

Biosynthetic Pathway Elucidation and Genetic Engineering of Azalomycin F4 Production

Identification and Characterization of Microbial Producers of Azalomycin F4 (e.g., Streptomyces species)

This compound is a member of the azalomycin family of antibiotics, which are complex polyketide natural products. These compounds are primarily produced by various species of soil-dwelling bacteria belonging to the genus Streptomyces. Several Streptomyces species have been identified as producers of azalomycin F, including Streptomyces hygroscopicus var. azalomyceticus, Streptomyces nodosus, Streptomyces iranensis, and Streptomyces malaysiensis. ontosight.ainih.govresearchgate.netfrontiersin.orgmdpi.commdpi.com More recently, Streptomyces sp. 211726, isolated from mangrove rhizosphere soil, and Streptomyces solisilvae have also been identified as producers of azalomycin F analogs. nih.govresearchgate.net

The identification of these microbial producers is the first critical step in understanding and manipulating the biosynthesis of this compound. The producing organisms are typically identified through screening programs that look for antimicrobial activity against various test organisms. Once a producing strain is identified, its genome is often sequenced to identify the biosynthetic gene cluster (BGC) responsible for azalomycin production. researchgate.netnih.gov The azalomycin F BGC in S. iranensis, for example, shows homology to published azalomycin F biosynthetic gene clusters, supporting the identification of this strain as a producer. researchgate.net

Table 1: Known Microbial Producers of Azalomycin F Analogs

| Microbial Producer | Source/Environment | Reference |

| Streptomyces hygroscopicus var. azalomyceticus | Soil | researchgate.netmdpi.com |

| Streptomyces nodosus | Soil | ontosight.ai |

| Streptomyces iranensis | Soil | nih.govresearchgate.net |

| Streptomyces malaysiensis | Agricultural Soil | frontiersin.org |

| Streptomyces sp. 211726 | Mangrove Rhizosphere Soil | nih.gov |

| Streptomyces solisilvae | Not specified | researchgate.net |

| Streptomyces violaceusniger DSM 4137 | Not specified | nih.gov |

Polyketide Synthase (PKS) Systems and Assembly Line Mechanisms in Azalomycin F Biosynthesis

The backbone of this compound is assembled by a type I modular polyketide synthase (PKS) system. nih.govcam.ac.ukbeilstein-journals.org These PKS systems are large, multifunctional enzymes that act as an assembly line, where each module is responsible for one cycle of chain elongation and modification of the growing polyketide chain. beilstein-journals.orgwikipedia.org

The azalomycin F PKS is a remarkable example of a modular type I PKS. nih.gov Each module minimally contains a ketosynthase (KS) domain, an acyltransferase (AT) domain, and an acyl carrier protein (ACP) domain. nih.govbeilstein-journals.orgwikipedia.org The AT domain selects the extender unit (either malonyl-CoA or methylmalonyl-CoA), the KS domain catalyzes the Claisen condensation to extend the polyketide chain, and the ACP domain tethers the growing chain. nih.govbeilstein-journals.orgwikipedia.org

Optional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), are present in some modules to modify the β-keto group formed after each condensation, leading to varying degrees of reduction. nih.govbeilstein-journals.org The organization of the azalomycin F biosynthetic gene cluster reveals the genes encoding these PKS enzymes. nih.gov

A fascinating aspect of the azalomycin F PKS is the presence of an iterative module. cam.ac.uknih.gov Detailed analysis of the PKS from Streptomyces sp. 211726 revealed that nineteen extension modules are sufficient to carry out the twenty cycles of polyketide chain elongation required for the synthesis of the azalomycin F backbone. nih.govcam.ac.uknih.gov This is achieved through the iterative action of one of the modules. cam.ac.uknih.gov

Intermodular recognition is crucial for the proper functioning of the PKS assembly line. researchgate.net Studies have shown that specific interactions between domains of different modules are necessary for catalysis. For example, the enoylreductase domain within one module requires recognition of the ketosynthase domain of the subsequent module to function correctly. researchgate.net

The biosynthesis of the azalomycin F polyketide chain begins with a starter unit, which is 4-guanidinobutyryl-CoA derived from L-arginine. nih.gov This starter unit is loaded onto the PKS assembly line. researchgate.netnih.gov The chain is then elongated through the sequential addition of malonyl-CoA or methylmalonyl-CoA extender units, as dictated by the specificity of the AT domains in each module. nih.govresearchgate.net

A particularly noteworthy feature of the azalomycin F PKS is the presence of a "switchable" enoylreductase domain in an iterative module. cam.ac.uknih.gov This ER domain is active only during the second of two successive elongation cycles catalyzed by this module, a novel mechanism that expands our understanding of PKS catalysis. cam.ac.uknih.gov This iterative use of a module with a switchable domain demonstrates a level of complexity beyond the canonical linear model of PKS function. cam.ac.uk

The final polyketide chain is released from the PKS, typically by a thioesterase (TE) domain, which often also catalyzes the cyclization of the macrolactone ring. nih.gov

Characterization of PKS Modules, Domains, and Intermodular Recognition

Tailoring Enzymes and Post-PKS Modifications in this compound Maturation

After the polyketide backbone is synthesized and released from the PKS, it undergoes a series of modifications by tailoring enzymes to yield the final mature this compound molecule. researchgate.netrsc.orgchemrxiv.org These modifications are crucial for the biological activity of the compound.

While the provided search results focus heavily on the PKS and the guanidyl group, information on specific glycosylation events in this compound biosynthesis is less detailed. However, glycosylation is a common tailoring step in the biosynthesis of many polyketides, where glycosyltransferases attach sugar moieties to the polyketide scaffold, often significantly impacting their biological activity. rsc.org

A defining feature of the azalomycin F family of compounds is the presence of a guanidine-containing side chain. researchgate.netmdpi.commdpi.com The biosynthesis of this side chain starts with L-arginine, which is converted to 4-guanidinobutyric acid. nih.gov An enzyme, Azl4, then activates this acid by adding coenzyme A, forming 4-guanidinobutyryl-CoA. researchgate.net Subsequently, the enzyme Azl5 loads this starter unit onto the azalomycin F PKS. researchgate.net

The guanidyl group is essential for the antimicrobial activity of azalomycin F. mdpi.comnih.govresearchgate.net It interacts with lipoteichoic acid (LTA) in the cell envelope of Gram-positive bacteria, contributing to the disruption of the cell membrane and ultimately leading to cell lysis. mdpi.comresearchgate.netnih.govnih.gov The interaction between the guanidyl side chain and the active center of LTA synthetase (LtaS) also inhibits LTA biosynthesis. mdpi.comnih.gov

Enzymology of Glycosylation, Hydroxylation, and Other Derivatizations

Genetic Basis and Regulation of this compound Biosynthetic Gene Clusters (BGCs)

The production of this compound is orchestrated by a large and intricate Type I Polyketide Synthase (PKS) system, encoded by a dedicated biosynthetic gene cluster (BGC). Understanding the genetic architecture and regulatory networks of this BGC is fundamental to manipulating and harnessing its biosynthetic potential.

Cloning and Analysis of this compound BGCs

The biosynthetic gene cluster responsible for Azalomycin F production has been successfully identified and analyzed in several producing strains, most notably Streptomyces sp. 211726 and Streptomyces malaysiensis DSM 4137. nih.gov Whole-genome sequencing of Streptomyces sp. 211726 led to the identification of a contiguous DNA region of approximately 130 kb that houses the azalomycin (azl) BGC. nih.govresearchgate.net This cluster, catalogued in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under accession BGC0002948, contains all the necessary genetic information for the synthesis of the polyketide backbone, its subsequent modifications, and regulation. secondarymetabolites.org

Analysis of the BGC from Streptomyces sp. 211726 (GenBank accession: KY484834) revealed it comprises at least 23 open reading frames (ORFs). researchgate.netsecondarymetabolites.org These include massive modular PKS genes, genes for precursor biosynthesis, tailoring enzymes, transport-related proteins, and regulatory genes. nih.govresearchgate.netsecondarymetabolites.org Deletion of this entire 130 kb region from the chromosome of the producing strain resulted in the complete abolishment of Azalomycin F production, confirming its direct role in the biosynthesis. nih.gov The cluster shows a high degree of similarity in both size and gene organization to the azl cluster found in S. malaysiensis. nih.gov

A key feature of the Azalomycin F PKS is the non-colinearity between the number of modules and the number of elongation cycles. Detailed analysis showed that only 19 extension modules are present to carry out the 20 cycles of chain elongation required to build the macrocyclic structure. nih.gov This is achieved through the iterative action of the first extension module. nih.govnih.gov

Table 1: Key Genes in the Azalomycin F Biosynthetic Gene Cluster (BGC0002948)

| Gene Name | Putative Function | Reference |

|---|---|---|

| azl1 - azl15 | Modular Type I Polyketide Synthase (PKS) enzymes | secondarymetabolites.org |

| azlA | Acyl-CoA dehydrogenase | secondarymetabolites.org |

| azlB | Enoyl-CoA hydratase/isomerase | secondarymetabolites.org |

| azlC | 3-hydroxyacyl-CoA dehydrogenase | secondarymetabolites.org |

| azlD | Acyl-CoA synthetase | secondarymetabolites.org |

| azlE | Guanidinobutyrase | secondarymetabolites.org |

| azlF | Arginase | secondarymetabolites.org |

| azlG | Acyl carrier protein (ACP) | secondarymetabolites.org |

This table is generated based on data from the MIBiG database and related publications. secondarymetabolites.org

Transcriptional and Translational Control Mechanisms

The expression of the azalomycin BGC is tightly controlled by complex regulatory mechanisms, a common feature in Streptomyces which often possess numerous BGCs that are kept silent under standard laboratory conditions. nih.govasm.org The sheer number of BGCs in these organisms necessitates sophisticated regulatory networks to manage the metabolic burden and coordinate the production of secondary metabolites. asm.orgasm.org

Within the azalomycin BGC itself, several putative regulatory genes have been identified. researchgate.net For instance, the gene azlH is annotated as a transcriptional regulator. secondarymetabolites.org These pathway-specific regulators are crucial for activating the transcription of the biosynthetic genes at the appropriate time and in response to specific physiological or environmental cues. Genes involved in transcription are recognized as major contributors to the genetic diversity and biosynthetic specificity observed in Streptomyces. asm.org While the precise mechanisms of transcriptional activation and repression for the azl cluster are still under detailed investigation, it is hypothesized that these regulators respond to internal signals, such as the accumulation of specific precursors or signaling molecules like γ-butyrolactones, which are known to control secondary metabolism in many actinomycetes. science.gov The presence of complex regulatory systems is thought to be a primary reason why many BGCs, including potentially novel azalomycin-like clusters, remain cryptic. researchgate.netasm.org

Evolutionary Insights from Comparative Genomics of Azalomycin BGCs

Comparative genomics and genetic similarity networking have provided significant insights into the evolutionary origins of the azalomycin BGC. These analyses place the azl cluster within a broader family of related polyketide biosynthetic pathways. nih.govasm.org

Bioinformatic tools like BiG-SCAPE have been used to create gene cluster similarity networks, grouping BGCs into families based on their shared gene content and organization. nih.gov In these analyses, the azalomycin BGC consistently clusters within a group designated GCC-5 (Gene Cluster Clan 5). researchgate.netnih.gov This clan is not unique to azalomycin, as it also includes the BGC for niphimycin (B1171846), another structurally related polyketide antibiotic. researchgate.netnih.govresearchgate.net This shared clustering strongly suggests a common evolutionary ancestor for the azalomycin and niphimycin pathways, from which they diverged to produce their distinct chemical structures. nih.gov

Furthermore, the azalomycin BGC is associated with a phylogenetic lineage of Streptomyces characterized by rugose-ornamented spores. nih.govasm.org This group of Streptomyces is notable for having exceptionally large genomes and the greatest number of BGCs, many of which are cryptic. researchgate.netnih.govasm.org The evolutionary conservation of azalomycin-like clusters within this lineage, alongside a vast reservoir of unique BGCs, highlights these organisms as a rich source for discovering novel natural products through genome mining approaches. nih.govasm.org

Strategies for Biosynthetic Engineering and Combinatorial Biosynthesis of this compound Analogues

The detailed understanding of the this compound BGC opens up exciting possibilities for biosynthetic engineering. By manipulating the genes involved in its production, researchers can create novel analogues with potentially improved therapeutic properties or create diversified libraries of related compounds.

Targeted Gene Deletion and Insertion for Metabolite Diversification

Targeted gene modification is a powerful tool for altering the final structure of this compound. One of the most insightful examples of this was the specific inactivation of the dehydratase (DH) domain within the first extension module of the Azalomycin PKS. nih.govnih.gov This experiment was crucial in demonstrating that this module acts iteratively, catalyzing two successive rounds of chain elongation. nih.gov Strikingly, the enoylreductase (ER) domain of this same module is selectively engaged only during the second elongation cycle, a novel "toggling" mechanism that expands our understanding of PKS assembly lines. nih.gov This discovery of programmed module iteration provides a rational basis for engineering, where the chain length of the polyketide could be altered by manipulating this iterative process. acs.org

Another strategy for diversification involves introducing or modifying tailoring enzymes. For example, research on the biosynthesis of the related marginolactone desertomycin (B81353) showed that an amidinohydrolase, DstH, is responsible for converting the guanidino group to a primary amino group in the final step. d-nb.info The flexibility of such enzymes suggests they could be used in a combinatorial approach; for instance, the guanidinobutanoate starter unit from azalomycin biosynthesis could be grafted onto a different polyketide scaffold, followed by enzymatic deprotection with an amidinohydrolase to generate a novel amino-substituted macrolide. d-nb.info This approach of "mutasynthesis" or using enzymes from other pathways offers a route to compounds that are difficult to achieve through traditional chemical synthesis.

Heterologous Expression Systems for this compound Biosynthesis

Heterologous expression, the transfer of a BGC from its native producer into a more tractable host strain, is a cornerstone strategy for studying and engineering natural product biosynthesis. researchgate.netmdpi.com The entire azalomycin BGC has been successfully transplanted from its native producer into a heterologous Streptomyces host, which then successfully produced azalomycins. nih.gov This result was pivotal as it confirmed that the cloned ~130 kb cluster is complete and sufficient for biosynthesis, ruling out the requirement for any additional enzymes encoded elsewhere in the original genome. nih.gov

The development of optimized host strains is critical for the success of heterologous expression. Often, this involves creating a "clean" background by deleting native BGCs that might compete for precursors or produce interfering compounds. For example, a mutant of S. malaysiensis DSM4137, in which the native this compound-related cluster was deleted, has been used as a parent strain for the expression of other BGCs. researchgate.net Generalist host strains like Streptomyces albus J1074 or Streptomyces venezuelae are frequently used because they are genetically amenable and have relatively few of their own interfering secondary metabolites. mdpi.comacs.org Heterologous expression not only facilitates the study of the BGC and the generation of novel analogues through engineered pathways but also offers a promising avenue for improving the production yields of this compound, which can be a significant bottleneck in the native producing strains. mdpi.com

Chemical Synthesis and Derivatization Strategies for Azalomycin F4 and Its Analogues

Retrosynthetic Analysis and Key Synthetic Challenges for the Azalomycin F4 Macrolactone Core

The total synthesis of this compound presents a formidable challenge to synthetic chemists due to its complex architecture. A retrosynthetic analysis of the this compound macrolactone core reveals several key hurdles that must be overcome. The large, 36-membered macrolactone ring is adorned with numerous stereocenters, a polyene segment, and various functional groups, including hydroxyls and a ketone.

The primary challenges in the synthesis of the macrolactone core include:

Stereocontrol: The presence of multiple chiral centers necessitates the development of highly stereoselective reactions to ensure the correct relative and absolute stereochemistry. The construction of the polyhydroxy system with precise stereocontrol is a significant undertaking.

Macrolactonization: The formation of a large macrocycle is often a low-yielding process due to competing intermolecular reactions and the entropic cost of cyclization. Careful selection of the cyclization site and reaction conditions is crucial for success.

Installation of the Polyene Moiety: The conjugated polyene system within the macrolactone is susceptible to isomerization and degradation, requiring mild and efficient methods for its construction and preservation throughout the synthetic sequence.

Functional Group Compatibility: The synthesis must accommodate a variety of sensitive functional groups, requiring a robust protecting group strategy to mask reactive sites until the appropriate stage of the synthesis.

A plausible retrosynthetic disconnection of the this compound macrolactone would involve breaking the ester linkage of the lactone, the guanidine-containing side chain, and key carbon-carbon bonds to divide the molecule into smaller, more manageable fragments. This modular approach allows for the independent synthesis of key subunits, which are then coupled together in a convergent manner. researchgate.net

Development of Total Chemical Synthesis Methodologies for this compound

While a complete total synthesis of this compound has yet to be reported in the literature, significant progress has been made in the development of methodologies applicable to the synthesis of its core structure and related polyhydroxy macrolactones.

The stereoselective synthesis of polyhydroxy macrolactones is a central theme in natural product synthesis. nih.gov Various strategies have been developed to address this challenge, including:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as carbohydrates or amino acids, to introduce pre-existing stereocenters into the synthetic intermediates.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions, such as aldol (B89426) additions, allylation/crotylation reactions, and hydrogenations.

Substrate-Controlled Reactions: Exploiting the inherent stereochemistry of the substrate to direct the outcome of subsequent transformations.

For instance, the synthesis of polyhydroxylated macrolactones often relies on iterative cycles of stereoselective reactions to build up the carbon chain with the desired hydroxyl group arrangement. nih.gov Techniques like the Masamune-Roush olefination can be employed for the formation of the macrocycle. nih.gov

The installation of the unique guanidine-containing side chain is a defining feature of this compound. Synthetic strategies for introducing this functionality typically involve the late-stage modification of a primary amine or a related precursor. The guanidinylation of amines is a well-established transformation in organic synthesis.

The synthesis of complex side chains often relies on modern cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to form key carbon-carbon bonds. researchgate.net These methods offer high efficiency and functional group tolerance, making them suitable for the late-stage elaboration of complex molecular scaffolds.

Stereoselective Construction of Polyhydroxy Macrolactone Ring Systems

Semi-Synthetic and Chemical Modification Approaches to this compound Derivatives

Given the challenges associated with the total synthesis of this compound, semi-synthetic approaches starting from the natural product have been a more common strategy to explore the structure-activity relationships (SAR) of this class of compounds. dntb.gov.uanih.gov

One of the most explored modifications of this compound and related compounds is the removal of the malonyl group. cjnmcpu.comcjnmcpu.comjst.go.jp This transformation is typically achieved by basic hydrolysis. cjnmcpu.comcjnmcpu.com The resulting demalonyl derivatives have been shown to exhibit altered biological activity profiles. For example, demalonyl derivatives of this compound have been prepared and their antimicrobial properties evaluated. cjnmcpu.com

| Parent Compound | Modification | Resulting Derivative | Reference |

| This compound | Demalonylation | Demalonylthis compound | cjnmcpu.com |

| Azalomycin F5a | Demalonylation | Demalonylazalomycin F5a | cjnmcpu.comcjnmcpu.com |

| Guanidylfungin A | Demalonylation | Demalonylguanidylfungin A | jst.go.jp |

| Scopafungin | Demalonylation | Demalonylscopafungin | cjnmcpu.com |

The numerous hydroxyl groups and the primary amino group of the guanidine (B92328) moiety in this compound provide handles for further chemical modification. nih.govmdpi.com Derivatization at these sites can influence the compound's polarity, solubility, and interaction with biological targets.

Hydroxyl Group Modification: Hydroxyl groups can be acylated, alkylated, or converted to other functional groups to probe their importance for biological activity. For example, methylation of the hydroxyl groups of this compound has been reported. google.com

Amino Group Derivatization: The amino group of the guanidine side chain can be modified, although this is less common due to the potential for disrupting the key interactions responsible for its biological activity.

| Starting Material | Reagent/Reaction | Modification | Product | Reference |

| This compound | Hydrochloric acid-methanol | Methylation | Methylated this compound | google.com |

| Chloramphenicol | Basic amino acids | Esterification/Amidation | Chloramphenicol derivatives | nih.govmdpi.com |

These semi-synthetic efforts have been instrumental in elucidating the key structural features required for the biological activity of this compound and have provided a basis for the design of novel analogues with improved properties. dntb.gov.uanih.gov

Synthesis of Demalonyl this compound Derivatives

Synthesis of this compound Analogues for Mechanistic Probing and Structure-Activity Studies

The synthesis of analogues of natural products like this compound is a cornerstone of medicinal chemistry, providing critical tools for probing biological mechanisms and establishing robust structure-activity relationships (SAR). By systematically modifying the core structure of this compound, researchers can identify the specific chemical moieties responsible for its biological effects, optimize its activity, and potentially develop new therapeutic agents. These studies primarily focus on modifications of the macrolactone ring, the distinctive guanidyl side chain, and the malonyl group.

A significant focus of derivatization has been the removal of the malonyl group from the macrolactone ring. The synthesis of demalonyl derivatives of this compound has been reported, leading to compounds such as demalonyl-azalomycin F4a. mdpi.comnih.govnih.gov Comparative studies have consistently shown that the removal of this malonyl moiety tends to enhance the antibacterial activity of the parent compound against bacteria like S. aureus. mdpi.comnih.gov This suggests that the malonyl group is not essential for the primary antimicrobial action and may even present a slight steric hindrance to the interaction with its molecular target. mdpi.comnih.gov Mechanistic studies indicate that the malonyl moiety of Azalomycin F does not appear to bind to important sites within the active center of lipoteichoic acid (LTA) synthase (LtaS), a key enzyme in Gram-positive bacteria. mdpi.comnih.gov

The guanidyl side chain is widely recognized as a critical pharmacophore for the biological activity of this compound and related guanidine-containing polyhydroxyl macrolides. mdpi.commdpi.com SAR studies consistently demonstrate that this side chain is essential for inhibiting Gram-positive bacteria. mdpi.com The terminal guanidine group plays a crucial role in targeting lipoteichoic acid (LTA) in the bacterial cell envelope. mdpi.commdpi.com Molecular docking and mass spectrometry analyses have shown that the guanidyl side chain interacts with the active center of LtaS, inhibiting its function and disrupting LTA biosynthesis. mdpi.comnih.gov The synergistic effect of the guanidyl side chain targeting LTA and the lactone ring binding to the polar heads of phospholipids (B1166683) in the cell membrane is believed to be responsible for the potent anti-MRSA activity. mdpi.commdpi.com

While the guanidyl side chain is paramount, modifications to the macrolactone ring and the synthesis of ester derivatives have also been explored. The creation of Azalomycin F4a 2-ethylpentyl ester represents one such modification. researchgate.net This new 36-membered macrocyclic lactone antibiotic was isolated and its structure elucidated through spectroscopic data. researchgate.net Biological assays revealed that this analogue possesses broad-spectrum antifungal activity and moderate cytotoxicity against the human colon tumor cell line HCT-116. researchgate.net In contrast, studies have also suggested that some minor alterations to the lactone rings of guanidyl-containing polyhydroxy macrolides have little impact on their antibacterial activities, reinforcing the primary importance of the guanidyl group. mdpi.com

The findings from these derivatization and analogue synthesis studies are crucial for understanding the chemical basis of this compound's activity.

Research Findings on this compound Analogues

| Analogue/Derivative | Structural Modification | Key Research Finding | Reference(s) |

| Demalonyl-azalomycin F4a | Removal of the malonyl group from the macrolactone core. | Increased antibacterial activity against S. aureus compared to the parent compound. The malonyl moiety does not appear to bind to key sites in the LtaS active center. | mdpi.comnih.govnih.gov |

| Azalomycin F4a 2-ethylpentyl ester | Esterification at the carboxylic acid group. | Exhibited broad-spectrum antifungal activity and moderate cytotoxicity against HCT-116 human colon tumor cells. | researchgate.net |

| Analogues with modified lactone rings | Minor structural changes in the 36-membered lactone ring. | Minor changes to the lactone ring were found to have little influence on overall antibacterial activity. | mdpi.commdpi.com |

| Guanidyl side-chain analogues | (Conceptual analysis based on SAR) Modifications to the guanidyl side chain. | The guanidyl side chain is essential for antimicrobial activity, interacting with the active center of LtaS and targeting LTA. | mdpi.comnih.govmdpi.com |

Molecular and Cellular Mechanisms of Azalomycin F4 Biological Activity

Investigation of Azalomycin F4's Molecular Targets within Microbial Systems

This compound's potent antimicrobial properties are attributed to its ability to interact with and disrupt several key components of bacterial cells. These interactions lead to a cascade of events that ultimately result in bacterial cell death.

This compound exerts a significant part of its antibacterial effect by targeting and disrupting the integrity of the bacterial cell membrane. researchgate.netnih.gov This interaction is multifaceted, involving both the lipid and protein components of the membrane. The large lactone ring of the this compound molecule is understood to interact with the polar heads of phospholipids (B1166683), which are the primary building blocks of the cell membrane. researchgate.netnih.gov This interaction is thought to disrupt the normal packing and fluidity of the lipid bilayer, leading to increased membrane permeability.

Furthermore, the guanidyl side chain of this compound plays a crucial role in its membrane activity. This positively charged group is believed to interact electrostatically with negatively charged components of the bacterial cell envelope, such as lipoteichoic acid (LTA). researchgate.netnih.gov This dual interaction, with both the lipid and anionic components of the membrane, creates a synergistic effect that enhances membrane disruption. nih.govmdpi.com The consequence of this disruption is the leakage of essential intracellular contents, such as ions and small molecules, which is a key factor in the bactericidal action of this compound. semanticscholar.org Studies on the related compound Azalomycin F5a have shown that it causes damage to the cell membrane, leading to increased permeability and ultimately cell lysis. nih.govmdpi.com

A critical molecular target of this compound is the enzyme Lipoteichoic Acid Synthase (LtaS). researchgate.netnih.gov LTA is a vital anionic polymer found in the cell wall of Gram-positive bacteria, playing important roles in cell division, biofilm formation, and resistance to certain antibiotics. nih.govresearchgate.net LtaS is the enzyme responsible for the polymerization of the glycerophosphate backbone of LTA.

Research indicates that the guanidyl side chain of this compound interacts with the active site of LtaS. researchgate.netnih.gov Molecular docking and fluorescence spectroscopy studies have suggested that Azalomycin F can spontaneously bind to the active center of LtaS, specifically interacting with key amino acid residues such as Lys299, Phe353, Trp354, and His416. researchgate.netnih.gov This binding inhibits the enzymatic activity of LtaS, thereby blocking the synthesis of LTA. researchgate.netnih.gov The inhibition of LTA biosynthesis disrupts the structural integrity of the cell envelope and contributes significantly to the antibacterial effect of this compound. nih.govmdpi.com Interestingly, the inhibition of LtaS by Azalomycin F appears to be more significant for the extracellular catalytic domain of the enzyme (eLtaS) than for the enzyme when it is embedded in liposomes. researchgate.netnih.gov

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. mdpi.comnih.gov this compound has demonstrated the ability to modulate the formation of bacterial biofilms. Specifically, treatment with Azalomycin F4a has been shown to significantly impair the formation of S. aureus biofilms. researchgate.net The related compound Azalomycin F5a has also been shown to inhibit S. aureus biofilm formation in a concentration-dependent manner and can even eradicate mature biofilms. mdpi.com The mechanism behind this activity is linked to its ability to rapidly penetrate the biofilm structure and cause damage to the cell membranes of the embedded bacteria. mdpi.com This leads to an increase in the release of DNase, an enzyme that can break down the extracellular DNA (eDNA) that is a crucial component of the biofilm matrix, ultimately leading to the eradication of the biofilm. mdpi.com

Disruption of Peptidoglycan Synthesis (PGS) Pathways

Cellular Pathway Modulation by this compound in Research Models

The molecular interactions of this compound translate into significant effects on fundamental cellular processes in model microorganisms, particularly impacting their growth and division.

The multifaceted attack of this compound on the bacterial cell envelope—disrupting the cell membrane, inhibiting LTA synthesis, and interfering with peptidoglycan synthesis—has profound consequences for bacterial growth and division. researchgate.netnih.govmdpi.com The cell wall and membrane are dynamic structures that must be carefully remodeled during cell elongation and division. Inhibition of these processes by this compound leads to a halt in cell division. dzif.de

Functional enrichment analysis has indicated that Azalomycin F affects several biological processes, including the cell wall macromolecule metabolic process, particularly peptidoglycan biosynthesis, and the regulation of cell shape and morphogenesis. researchgate.net By targeting these essential pathways, this compound effectively arrests the bacterial cell cycle. libretexts.org The disruption of the cell envelope's integrity ultimately leads to cellular autolysis, where the cell's own enzymes contribute to its breakdown. researchgate.netnih.gov This culminates in a cessation of population growth and a decline in viable bacterial numbers, as observed in studies with Staphylococcus aureus. researchgate.netnih.gov

Induction of Autolysis in Bacterial Cells

This compound, a component of the Azalomycin F complex, demonstrates a significant capacity to induce autolysis in bacterial cells, particularly in Gram-positive bacteria like Staphylococcus aureus. nih.govnih.govmdpi.com The underlying mechanism is multifaceted, involving the disruption of the cell envelope and the inhibition of essential biosynthetic pathways. nih.govmdpi.com

The structure of Azalomycin F, featuring a lactone ring and a guanidyl side chain, is crucial to its antibacterial action. nih.govmdpi.com The lactone ring interacts with the polar heads of phospholipids in the bacterial cell membrane, while the guanidyl side chain targets lipoteichoic acid (LTA), a critical anionic polymer in the cell envelope of Gram-positive bacteria. nih.govmdpi.com This dual interaction increases the permeability of the cell membrane, leading to the leakage of cellular contents and ultimately causing the bacterial cells to undergo autolysis. nih.govmdpi.comsemanticscholar.org

The induction of autolysis is a key aspect of the antibacterial efficacy of this compound. This process is triggered by the severe damage inflicted upon the cell's structural and functional components. The disruption of the cell envelope and the inhibition of vital processes create an internal environment that activates the cell's own autolytic enzymes, leading to self-digestion and death. nih.govelifesciences.org

Impact on Interleukin-1 Receptor Signaling Pathways

Azalomycin F has been identified as a notable inhibitor of the type-I interleukin-1 receptor (IL-1R). nih.govmdpi.comresearchgate.net The Interleukin-1 (IL-1) signaling pathway is a critical component of the innate immune system, playing a central role in inflammation and the response to pathogens. bio-rad.commdpi.com This pathway is initiated when IL-1 binds to its receptor, IL-1R, triggering a cascade of intracellular events.

The signaling cascade involves the recruitment of adaptor proteins, such as Myeloid differentiation primary response gene 88 (MyD88), to the Toll/interleukin-1 receptor (TIR) domain of the activated receptor. mdpi.com This leads to the formation of a complex that includes Interleukin-1 receptor-associated kinases (IRAKs), such as IRAK1 and IRAK4. mdpi.comgenome.jp Subsequent phosphorylation and activation events lead to the activation of downstream transcription factors, most notably NF-κB (Nuclear factor of kappa light polypeptide gene enhancer in B-cells inhibitor), which then translocates to the nucleus to induce the expression of a wide range of pro-inflammatory genes, including cytokines and chemokines. bio-rad.com

By inhibiting the IL-1 receptor, Azalomycin F can interrupt this signaling cascade at a very early stage. nih.govmdpi.com This inhibitory action prevents the downstream activation of IRAKs and NF-κB, thereby suppressing the production of inflammatory mediators. The ability of Azalomycin F to modulate this key inflammatory pathway highlights its potential as an anti-inflammatory agent, in addition to its antimicrobial properties. mdpi.comsemanticscholar.org

Inhibition of Mitochondrial Oxidative Phosphorylation in Cellular Assays

While direct studies on this compound's effect on mitochondrial oxidative phosphorylation (OXPHOS) are limited, the mechanisms of similar compounds and the general impact of certain antibiotics on mitochondria provide a basis for understanding its potential actions. Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing chemical energy in the form of adenosine (B11128) triphosphate (ATP). elifesciences.orgfrontiersin.org

Some antibiotics are known to inhibit mitochondrial function. For instance, the antitumor antibiotic adriamycin has been shown to inhibit oxidative phosphorylation in mitochondria by disrupting the respiratory chain. nih.gov This inhibition can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), which can damage cellular components. researchgate.net

Inhibition of OXPHOS can have significant consequences for cell proliferation and viability. elifesciences.org Proliferating cells often have an increased demand for ATP and biosynthetic precursors, which are supplied by both glycolysis and OXPHOS. elifesciences.org Therefore, inhibiting mitochondrial respiration can limit the energy supply and building blocks necessary for cell growth, potentially leading to cell cycle arrest or cell death. elifesciences.orgresearchgate.net The perturbation of mitochondrial structure and function, including the loss of mitochondrial proteins and cristae, is a common outcome of such inhibition. researchgate.net

Elucidation of Antineoplastic Mechanisms in Cancer Cell Lines

Azalomycin F analogs have demonstrated antineoplastic properties, showing activity against various cancer cell lines. nih.gov The mechanisms underlying this anticancer activity involve the inhibition of cellular proliferation, induction of programmed cell death, and potential modulation of pathways related to tumor progression.

Effects on Cellular Proliferation and Viability in Vitro

Studies have shown that Azalomycin F analogs can significantly reduce the proliferation and viability of cancer cells in vitro. nih.govrsc.org For example, several new analogs of Azalomycin F exhibited anti-HCT-116 (human colon carcinoma) activities. nih.gov The cytotoxic effect of these compounds leads to a decrease in the number of viable cancer cells. nih.govmdpi.com

The assessment of cell proliferation and viability is commonly performed using various assays, such as the MTT assay or Sulforhodamine B (SR-B) assay, which measure metabolic activity or total protein content, respectively, as indicators of the number of living cells. sciety.orgnih.gov The results from these assays for Azalomycin F analogs indicate a dose-dependent inhibition of cancer cell growth. rsc.orgmdpi.com

For instance, two novel macrocyclic lactones, azalomycin F4a 2-ethyl pentyl ester and azalomycin F5a 2-ethyl pentyl ester, displayed moderate cytotoxic effects against HCT-116 cells. rsc.org This suggests that the azalomycin structure is a promising scaffold for the development of new anticancer agents.

Table 1: Cytotoxic Effects of Azalomycin F Analogs on HCT-116 Cancer Cells

| Compound | Activity |

|---|---|

| Azalomycin F4a 2-ethyl pentyl ester | Moderate cytotoxic effects |

| Azalomycin F5a 2-ethyl pentyl ester | Moderate cytotoxic effects |

Data based on findings from a study on new Azalomycin F analogs. rsc.org

Induction of Programmed Cell Death Pathways (e.g., Apoptosis)

A key mechanism of anticancer agents is the induction of apoptosis, or programmed cell death, in tumor cells. ekb.egaging-us.com Apoptosis is a highly regulated process that eliminates damaged or unwanted cells and can be triggered through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. aging-us.com Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death. ekb.egaging-us.com

Natural compounds are known to induce apoptosis in cancer cells by targeting various signaling pathways. researchgate.net This can involve the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors, or the activation of death receptors on the cell surface. researchgate.netmdpi.com For example, some compounds trigger the intrinsic pathway by causing deformation of the nuclear membrane and increasing the production of reactive oxygen species (ROS). researchgate.net

While specific studies detailing the apoptotic pathways induced by this compound are not extensively available, its cytotoxic activity against cancer cells strongly suggests the involvement of programmed cell death. nih.govrsc.org The ability of natural products to modulate the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a common mechanism for inducing apoptosis in cancer cells. mdpi.com

Modulation of Angiogenesis-Related Pathways in Cellular Models

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis. nih.govmdpi.com Tumors require a dedicated blood supply to receive oxygen and nutrients, and to remove waste products. mdpi.com Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. mdpi.comfrontiersin.org

The process of angiogenesis is regulated by a complex balance of pro-angiogenic and anti-angiogenic factors. nih.gov Vascular Endothelial Growth Factor (VEGF) is one of the most potent pro-angiogenic factors, and its inhibition is a major target for anti-angiogenic drugs. mdpi.com

Structure Activity Relationship Sar Studies and Rational Design of Azalomycin F4 Analogues

Correlating Specific Structural Motifs with Biological Activity Profiles

The potent biological activity of Azalomycin F4 is not attributable to a single feature but rather to the synergistic action of its distinct structural motifs, primarily the large polyhydroxy macrolactone ring and the flexible guanidyl side chain. nih.govmdpi.com

The macrolactone ring , a 36-membered polyhydroxylated ring, is crucial for the initial interaction with the bacterial cell envelope. mdpi.comnih.gov Research on the closely related Azalomycin F5a has shown that this large, lipophilic ring interacts with and binds to the polar head groups of phospholipids (B1166683), such as 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1′-rac-glycerol) (DPPG), in the bacterial cell membrane. mdpi.com This interaction is believed to increase the permeability of the cell membrane, disrupting its integrity and leading to cellular autolysis. researchgate.netmdpi.com The hydrolysis of the lactone ring results in a complete loss of antimicrobial activity, underscoring its essential role in the molecule's mechanism of action. mdpi.com

The guanidyl side chain is considered a key moiety for the potent antibacterial and antifungal activities of this class of compounds. mdpi.commdpi.com This positively charged group is critical for targeting anionic components of the Gram-positive bacterial cell wall, specifically lipoteichoic acid (LTA). researchgate.netnih.govmdpi.com The interaction is twofold: an electrostatic attraction between the cationic guanidinium (B1211019) group and the anionic phosphate (B84403) diester groups of LTA, and a more specific binding interaction with the active site of LTA synthase (LtaS), an enzyme essential for LTA biosynthesis. nih.govmdpi.comresearchgate.net This targeted inhibition of LTA synthesis, combined with the disruption of the cell envelope, constitutes a multi-pronged attack on the bacterial cell. researchgate.netdntb.gov.ua

Table 1: Key Structural Motifs of this compound and Their Biological Roles

| Structural Motif | Primary Biological Role | Mechanism of Action | Supporting Evidence/Citations |

|---|---|---|---|

| 36-Membered Macrolactone Ring | Cell Membrane Disruption | Binds to the polar heads of cell membrane phospholipids, increasing membrane permeability and causing leakage of cellular contents. | researchgate.netmdpi.commdpi.com |

| Guanidyl Side Chain | Target Inhibition & Cell Wall Interaction | Targets and electrostatically interacts with lipoteichoic acid (LTA); binds to the active site of LTA synthase (LtaS) to inhibit LTA biosynthesis. | nih.govmdpi.commdpi.comresearchgate.net |

Identification of Key Pharmacophore Features for Target Interaction and Cellular Entry

A pharmacophore model for 36-membered guanidine-containing polyhydroxyl macrolides like this compound has been developed to identify the essential three-dimensional arrangement of chemical features required for biological activity. researchgate.net This model highlights several key features crucial for interacting with the molecular target, LtaS, and for facilitating passage across the cell envelope.

The model constructed using Discovery Studio 3.5 identified ten principal pharmacophore features. researchgate.net These include:

Hydrogen Bond Acceptors (Acc) and Donors (Don): These are critical for specific interactions with amino acid residues in the target protein.

Hydrophobic Regions (Hyd): These features, distributed across the macrolide ring, are vital for interactions with the lipidic environment of the cell membrane and hydrophobic pockets within the target enzyme. researchgate.net

Projected Donor and Acceptor Features: These represent the spatial vectors where hydrogen bonding can occur. researchgate.net

For cellular entry and target interaction, the synergy between the lactone ring and the guanidyl side chain is essential. nih.gov The lactone ring's interaction with membrane phospholipids facilitates the approach to the cell surface. mdpi.com Subsequently, the guanidyl side chain engages with LTA and the extracellular active site of the membrane-embedded LtaS enzyme. nih.gov Molecular docking studies have identified specific amino acid residues within the eLtaS active center that likely interact with the guanidyl side chain of Azalomycin F, including Glu255, Ser256, Lys299, Phe353, Trp354, and His416. nih.govresearchgate.net These interactions are thought to block the binding of substrates and inhibit the extension of the growing LTA chain. nih.gov

Table 2: Key Pharmacophore Features of Azalomycin F Macrolides

| Pharmacophore Feature Type | Designation | Inferred Role | Supporting Evidence/Citations |

|---|---|---|---|

| Hydrogen Bond Acceptor/Donor | F1: Acc|Don, F5: Don&Acc, F8: Acc2|Don2, F9/F10: Don2&Acc2 | Forms specific hydrogen bonds with active site residues of LtaS (e.g., Lys299, His416). | nih.govresearchgate.net |

| Hydrogen Bond Acceptor | F2: Acc | Engages in hydrogen bonding with the target enzyme. | researchgate.net |

| Hydrophobic Region | F3, F4, F6, F7: Hyd | Facilitates interaction with the cell membrane and hydrophobic pockets in the LtaS active site (e.g., Phe353, Trp354). | nih.govresearchgate.net |

Rational Design Principles for Enhancing or Modulating Specific this compound Activities

SAR studies provide a foundation for the rational design of this compound analogues with improved properties, such as enhanced potency or better target specificity. Several key principles have emerged from these studies.

One of the most significant findings is related to the malonyl group . Research has consistently shown that removing the malonyl moiety from this compound leads to an increase in its antibacterial activity against organisms like S. aureus. mdpi.comresearchgate.net This suggests that the malonyl group is not essential for binding to the key sites within the LtaS active center and may even present a slight steric hindrance. mdpi.comresearchgate.net Therefore, the creation of demalonyl derivatives is a primary strategy for enhancing potency. nih.gov

Further principles for rational design include:

Preservation of the Lactone Ring Integrity: The hydrolysis of the lactone ring abolishes activity, making its chemical stability a critical design constraint. mdpi.com Modifications should avoid compromising the macrocyclic structure.

Optimization of the Guanidyl Side Chain: As this chain is essential for activity, modifications could focus on enhancing its binding affinity for LTA or LtaS. mdpi.commdpi.com This might involve altering its length or flexibility, although its terminal guanidine (B92328) group is considered indispensable. mdpi.com

Table 3: Effects of Structural Modifications on Azalomycin F Activity

| Structural Modification | Resulting Change in Biological Activity | Rationale/Design Implication | Supporting Evidence/Citations |

|---|---|---|---|

| Removal of the malonyl group (Demalonylation) | Increased antibacterial activity | The malonyl moiety is not critical for target binding and its removal may reduce steric hindrance at the active site. This is a key strategy for potency enhancement. | mdpi.comresearchgate.netnih.gov |

| Hydrolysis of the lactone ring | Loss of antimicrobial activity | The intact macroring is essential for membrane interaction and overall structural conformation. Its integrity must be preserved in any analogue design. | mdpi.com |

| Modification/Removal of the terminal guanidine group | Significant loss of antibacterial and antifungal activity | The guanidine group is a critical pharmacophoric feature for targeting LTA and LtaS. It is an essential component for bioactivity. | mdpi.commdpi.com |

Impact of Stereochemistry on this compound's Biological Mechanisms

Stereochemistry plays a profound role in the activity of most natural products, as biological targets like enzymes and receptors are chiral environments. mdpi.com The complex structure of this compound contains numerous chiral centers, and its specific three-dimensional architecture is critical for its biological function.

The relative configurations of Azalomycins F3a, F4a, and F5a were first reported in 2013, with revised assignments and proposals for the absolute configuration following in later years based on a combination of genomic and chemical analyses. mdpi.comrsc.org The precise spatial arrangement of the hydroxyl groups, double bonds, and the guanidyl side chain relative to the macrolactone ring is essential for achieving the correct conformation to bind effectively to its targets.

Chemoinformatic and Computational Approaches in Azalomycin F4 Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as Azalomycin F4, and its biological target at an atomic level. These methods have been instrumental in understanding the antibacterial mechanism of the azalomycin F complex.

Research has shown that azalomycins, including F3a, F4a, and F5a, target the lipoteichoic acid (LTA) pathway, which is crucial for the integrity of the cell envelope in Gram-positive bacteria. nih.govresearchgate.netmdpi.com Molecular docking studies have been performed to investigate the interaction of these azalomycin components with the extracellular catalytic domain of LtaS (eLtaS), a key enzyme in LTA biosynthesis. nih.govmdpi.comresearchgate.net

The docking simulations revealed that the guanidyl side chains of azalomycins F3a, F4a, and F5a fit well into the active pocket of eLtaS. nih.govresearchgate.net This interaction is considered a key factor in the inhibition of the enzyme. mdpi.com The binding involves interactions with important amino acid residues in the LtaS active center, such as Lys299, Phe353, Trp354, and His416. mdpi.com The hydrophobic interactions between the azalomycin molecule and residues like Trp354 and Tyr477, which are involved in substrate binding and stabilization, appear to play a main role in the binding process. nih.gov In contrast, the large lactone ring of the azalomycins binds to the polar heads of cell membrane phospholipids (B1166683). nih.govmdpi.com This dual-interaction model, where the guanidyl chain engages the enzyme and the macrolide ring anchors to the membrane, explains the potent activity of these compounds. mdpi.com

Molecular dynamics (MD) simulations have further elucidated the interactions between azalomycin F5a, a close analogue of F4, and model bacterial membranes composed of dipalmitoylphosphatidylglycerol (B1197311) (DPPG) and lysyl-DPPG. researchgate.net These simulations, performed using software like Amber16, showed a strong and stable interaction between the lactone ring of azalomycin F5a and the polar head of the phospholipids. researchgate.net The simulations also highlighted that the guanidyl side chain has a higher probability of being distributed outside the phospholipid bilayer, available to interact with other targets like LTA or LtaS. researchgate.net

Table 1: Summary of Molecular Docking Findings for Azalomycin F Components

| Compound | Target Protein | Key Interacting Residues/Moieties | Predicted Role of Interaction |

|---|---|---|---|

| Azalomycin F4a | Lipoteichoic Acid Synthase (LtaS) | Guanidyl side chain with active site residues (e.g., Lys299, Phe353, Trp354, His416) mdpi.com | Inhibition of LTA biosynthesis mdpi.com |

| Azalomycin F4a | Cell Membrane Phospholipids | Lactone ring with polar head of phospholipids nih.govmdpi.com | Anchoring the molecule to the cell membrane nih.govmdpi.com |

| Azalomycin F5a | Model Membranes (DPPG, lysyl-DPPG) | Lactone ring with polar head of phospholipids; Guanidyl side chain extends outwards researchgate.net | Damage to cell membrane and increased permeability researchgate.netnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netexcli.denih.gov By identifying key molecular descriptors (physicochemical, electronic, steric, or topological properties) that influence activity, QSAR models can predict the potency of new, unsynthesized analogues, thereby guiding lead optimization and reducing the need for extensive experimental screening. excli.denih.gov

While a specific, dedicated QSAR modeling study focused exclusively on this compound has not been detailed in the reviewed literature, the principles of QSAR are highly relevant to its future development. Existing research provides crucial structure-activity relationship (SAR) data that would form the basis of any QSAR model. For instance, studies comparing the bioactivity of different azalomycin F components and their derivatives have highlighted critical structural features.

A hypothetical QSAR study on azalomycin analogues would involve:

Data Set Compilation: Synthesizing or isolating a series of this compound analogues with variations at different positions (e.g., the guanidyl chain, the malonyl group, hydroxylations on the macrolide ring).

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each analogue.

Model Building: Employing statistical methods like multiple linear regression or machine learning algorithms to build a predictive model correlating the descriptors with experimentally measured antibacterial activity (e.g., Minimum Inhibitory Concentration). nih.gov

Validation: Rigorously validating the model's predictive power using internal and external test sets of compounds. nih.govnih.gov

Such a model could then be used to predict the activity of novel virtual analogues, prioritizing the synthesis of the most promising candidates.

Table 2: Key Structure-Activity Relationship (SAR) Insights for Azalomycin F Analogues

| Structural Moiety | Modification | Impact on Antibacterial Activity | Reference |

|---|---|---|---|

| Guanidyl Side Chain | Absence/Modification | Considered essential for potent activity against Gram-positive bacteria. mdpi.com | mdpi.com |

| Malonyl Group | Removal (Demalonylation) | Increased activity against S. aureus. mdpi.com | mdpi.comnih.gov |

| Lactone Ring | General Structure | Binds to the polar head of cell membrane phospholipids, anchoring the molecule. nih.govmdpi.com | nih.govmdpi.com |

Virtual Screening and in silico Profiling of this compound and Related Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. longdom.orgpensoft.net This method can be either ligand-based, searching for molecules with similarity to a known active compound, or structure-based, docking library compounds into the target's binding site. pensoft.net

The azalomycin scaffold represents a promising starting point for virtual screening campaigns. Using the 36-membered polyhydroxy macrolide structure of this compound as a query, ligand-based virtual screening could be employed to search chemical databases (like PubChem, ChEMBL, or ZINC) for compounds with similar structural or pharmacophoric features. longdom.org This could lead to the discovery of novel chemical classes with similar mechanisms of action.

Structure-based virtual screening could also be applied, using the crystal structure or a homology model of a known target like LtaS. pensoft.net Large compound libraries could be computationally docked into the active site of LtaS to find novel, non-macrolide inhibitors that mimic the key interactions of the azalomycin guanidyl group.

In silico profiling involves using computational models to predict the pharmacokinetic and toxicological properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) of a compound. For this compound, in silico profiling could predict properties such as oral bioavailability, membrane permeability, potential for metabolism by cytochrome P450 enzymes, and potential off-target toxicities. This profiling is crucial in the early stages of drug development to identify potential liabilities and guide chemical modifications to improve the compound's drug-like properties.

Data Mining and Cheminformatics for this compound-Related Research

Data mining and cheminformatics involve the analysis of large biological and chemical datasets to extract novel information and generate hypotheses. These approaches have been pivotal in expanding the understanding of this compound's biological effects.

A prime example is the use of a high-throughput CRISPRi-seq (CRISPR interference sequencing) screen to identify the cellular targets of Azalomycin F4a in Staphylococcus aureus. researchgate.net This data-intensive method allows for a genome-wide assessment of which gene knockdowns confer sensitivity or resistance to a compound. The analysis revealed that Azalomycin F4a inhibits peptidoglycan synthesis, identifying a key antibacterial mechanism beyond its effects on LTA. researchgate.net

Proteomics, the large-scale study of proteins, combined with bioinformatics analysis, has also provided significant insights. By comparing the proteome of S. aureus treated with Azalomycin F to untreated bacteria, researchers identified significant changes in the expression of proteins involved in cell wall metabolism, cell morphogenesis, and the LTA pathway. researchgate.netmdpi.com This data mining approach confirmed that Azalomycin F disrupts the cell envelope and can lead to the upregulation of enzymes like LtaS as a feedback response. mdpi.com

Cheminformatics databases such as COCONUT (COlleCtion of Open Natural ProdUcTs) list this compound, aggregating information about its structure and origin. naturalproducts.net Such databases are fundamental resources for data mining, allowing researchers to search for related structures, analyze structural motifs across large numbers of natural products, and link chemical structures to biological data.

Mechanisms of Resistance to Azalomycin F4 in Model Organisms

Biochemical and Genetic Determinants of Acquired or Intrinsic Resistance

The development of resistance to antibiotics, whether intrinsic or acquired, is fundamentally linked to the genetic and biochemical makeup of the organism. For macrolide antibiotics in general, established resistance mechanisms include target site modification, enzymatic inactivation, and active efflux of the drug. frontiersin.org

While specific genes conferring resistance to Azalomycin F4 have not been definitively identified, research on related compounds and bacteria provides potential models. For instance, resistance to macrolides in Staphylococcus aureus has been associated with alterations in the drug's target site, such as mutations in the 23S rRNA gene, which prevent the antibiotic from binding to the ribosome. frontiersin.org Another key mechanism involves enzymatic modification or degradation of the antibiotic by enzymes encoded by acquired resistance genes. biomedres.us

Given that Azalomycin F's mechanism involves targeting LTA synthesis via the LtaS enzyme and interacting with cell membrane phospholipids (B1166683), researchgate.netnih.gov it is plausible that resistance could arise from:

Mutations in the LtaS gene: Alterations in the LtaS enzyme could reduce its binding affinity for this compound, rendering the antibiotic less effective.

Changes in Cell Membrane Composition: Since the cell membrane is a key target, modifications to its lipid profile could decrease the drug's ability to disrupt the membrane. nih.gov Studies on Azalomycin F5a have shown that its activity is diminished in the presence of specific membrane lipids like 1,2-dipalmitoyl-sn-glycero-3-phospho-glycerol (DPPG), suggesting that changes in the abundance of such lipids could be a resistance factor. nih.gov

Acquisition of Resistance Genes: Bacteria can acquire resistance genes through horizontal gene transfer on mobile genetic elements like plasmids and transposons. frontiersin.orgnih.gov These genes could encode enzymes that inactivate this compound or efflux pumps that expel it.

The table below summarizes potential genetic determinants based on general antibiotic resistance knowledge.

| Potential Resistance Mechanism | Genetic Basis (Example) | Biochemical Effect | Relevant Organism (General) |

| Target Site Modification | Mutation in 23S rRNA gene | Prevents macrolide binding to the 50S ribosomal subunit. frontiersin.org | Staphylococcus aureus |

| Target Site Modification | Mutation in ltaS gene (Hypothetical) | Alters LTA synthase structure, reducing azalomycin binding. | Gram-positive bacteria |

| Enzymatic Inactivation | Acquisition of erm genes | Methylation of rRNA, leading to MLSB resistance. frontiersin.org | Staphylococci, Streptococci |

| Altered Cell Membrane | Changes in genes controlling lipid synthesis (Hypothetical) | Modification of membrane lipid profile, reducing drug interaction. nih.gov | Staphylococcus aureus |

Cellular Adaptations and Efflux Mechanisms in Response to this compound Exposure

Bacterial cells can adapt their physiology to survive in the presence of antibiotics. These adaptations can be temporary or become permanent through mutation.

One observed adaptation to macrolide exposure in some clinical strains of S. aureus is the thickening of the cell wall. researchgate.net This physical alteration may act as a barrier, impeding the antibiotic's access to its intracellular or membrane-bound targets. This thickening appears to be mediated by unknown genes, distinct from previously identified macrolide resistance genes. researchgate.net

Active efflux is a primary and widespread defense mechanism against a variety of antimicrobial compounds. biomedres.usnih.gov Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, maintaining a low intracellular concentration that is insufficient to inhibit the cellular target. researchgate.netnih.gov Several families of efflux pumps are known, including the Major Facilitator Superfamily (MFS) and the Resistance-Nodulation-Division (RND) family. researchgate.net In S. aureus, the NorA efflux pump, a member of the MFS, is well-characterized and contributes to resistance against fluoroquinolones and other compounds. frontiersin.org While direct evidence linking this compound to specific efflux pumps is not yet available, it is a highly probable mechanism of resistance given its prevalence in conferring multidrug resistance. frontiersin.orgmdpi.com The expression of these pumps can be upregulated in response to antibiotic-induced stress. frontiersin.org

The table below outlines potential adaptive mechanisms.

| Adaptive Mechanism | Description | Potential Effect on this compound | Model Organism |

| Cell Wall Thickening | Increased thickness of the peptidoglycan layer. researchgate.net | Hinders antibiotic penetration to the cell membrane target. | Staphylococcus aureus |

| Efflux Pump Upregulation | Increased expression of chromosomally encoded efflux pumps (e.g., NorA). frontiersin.org | Actively removes this compound from the cell, reducing intracellular concentration. | Staphylococcus aureus |

| Biofilm Formation | Bacteria grow in a protective extracellular matrix. researchgate.net | The matrix can limit antibiotic diffusion and the physiological state of biofilm cells increases tolerance. mdpi.com | Staphylococcus aureus |

Strategies for Overcoming Resistance through Structural Modification or Combination Studies in vitro

To combat the threat of resistance, researchers are exploring strategies to restore or enhance the efficacy of existing antibiotics. For the azalomycin family, key approaches include the chemical modification of the parent molecule and its use in combination with other antimicrobial agents.

Structural Modification: Altering the chemical structure of an antibiotic can improve its pharmacological properties and potentially bypass resistance mechanisms. Studies on Azalomycin F5a, a close analog of F4a, have shown that hydrolysis to create 23-demalonyl azalomycin F results in a derivative with significantly enhanced anti-MRSA activity, along with improved aqueous solubility and stability. researchgate.net This suggests that the malonyl moiety may not be essential for activity and its removal could be a viable strategy for creating more potent azalomycins. Furthermore, synthetic esters of Azalomycin F4a and F5a have been created, demonstrating that the core structure is amenable to chemical modification to generate new analogs with cytotoxic properties. scienceopen.com

Combination Studies: Combining antibiotics can produce synergistic or additive effects, allowing for lower effective doses and potentially slowing the development of resistance. scirp.org An in vitro study demonstrated that Azalomycin F4a has an additive antimicrobial effect against methicillin-resistant Staphylococcus aureus (MRSA) when combined with methicillin (B1676495). researchgate.net In the presence of a sublethal concentration of Azalomycin F4a, the minimal inhibitory concentration (MIC) of methicillin against MRSA was reduced by a factor of 1000. researchgate.net Similarly, Azalomycin F5a has shown synergistic activity against MRSA when used in combination with vitamin K3. scirp.org These findings highlight the potential of using this compound in combination therapies to resensitize resistant strains to other classes of antibiotics.

The following table summarizes in vitro studies aimed at overcoming resistance.

| Strategy | Specific Approach | Finding | Reference Compound |